molecular formula C21H27ClN2O2S B3607478 1-(3-chloro-4-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine

1-(3-chloro-4-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine

Cat. No.: B3607478
M. Wt: 407.0 g/mol
InChI Key: PBIVQMIWUXXEGA-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine is a piperazine-based compound characterized by a sulfonyl-linked aromatic system and halogenated substituents. The molecule features a piperazine core substituted with a 3-chloro-4-methylphenyl group at position 1 and a 5-isopropyl-2-methylphenylsulfonyl moiety at position 2.

The compound’s molecular weight and formula are inferred to align with structurally similar derivatives, such as 1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine (C₂₀H₂₅ClN₂O₂S, MW: 392.94 g/mol) , and 1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine (C₂₄H₂₅ClN₂O₂S, MW: 441.0 g/mol) . These analogs highlight the role of sulfonyl and halogenated groups in modulating solubility, binding affinity, and thermal stability.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-(2-methyl-5-propan-2-ylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O2S/c1-15(2)18-7-5-17(4)21(13-18)27(25,26)24-11-9-23(10-12-24)19-8-6-16(3)20(22)14-19/h5-8,13-15H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIVQMIWUXXEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine typically involves the following steps:

    Formation of the piperazine core: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Substitution reactions: The piperazine core is then subjected to substitution reactions with 3-chloro-4-methylphenyl and 5-isopropyl-2-methylphenylsulfonyl groups under appropriate conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove certain functional groups or reduce the compound to a simpler form.

    Substitution: This is a common reaction for modifying the piperazine core or the attached phenyl groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Bases: Such as sodium hydroxide or potassium carbonate.

    Solvents: Such as dichloromethane, ethanol, or water.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying the effects of piperazine derivatives on biological systems.

    Medicine: Potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine would depend on its specific interactions with molecular targets. These could include:

    Receptors: Binding to specific receptors in the body to elicit a biological response.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Pathways: Modulating signaling pathways that regulate various physiological processes.

Comparison with Similar Compounds

Key Findings :

Lipophilicity and Bioavailability : The target compound’s isopropyl and methyl groups increase logP compared to analogs, favoring blood-brain barrier penetration for CNS applications .

Thermal Stability : Sulfonyl-linked aromatic systems (e.g., ) generally exhibit higher thermal stability than ester- or amide-linked derivatives, aligning with the target compound’s predicted stability.

Biological Activity

1-(3-chloro-4-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine is a synthetic compound belonging to the piperazine class, which is recognized for its diverse biological activities. This compound's potential therapeutic applications are under investigation, particularly in the realms of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name is 1-(3-chloro-4-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine. Its molecular formula is C21H27ClN2O2SC_{21}H_{27}ClN_2O_2S, with a molecular weight of approximately 404.97 g/mol. The structure features a piperazine core substituted with a chlorinated phenyl group and a sulfonamide moiety, which is critical for its biological activity.

PropertyValue
Molecular FormulaC21H27ClN2O2SC_{21}H_{27}ClN_2O_2S
Molecular Weight404.97 g/mol
IUPAC Name1-(3-chloro-4-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Receptors : It may bind to specific receptors, influencing physiological responses.
  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which could lead to therapeutic effects.
  • Signal Modulation : It may modulate signaling pathways that are crucial for cellular functions.

Antimicrobial Activity

Studies have indicated that piperazine derivatives exhibit notable antimicrobial properties. The sulfonamide group in this compound enhances its efficacy against various bacterial strains. For instance, a related study demonstrated significant antibacterial activity with IC50 values in the micromolar range against common pathogens .

Anticancer Potential

Research has suggested that compounds with similar structural motifs can exhibit anticancer activities. The presence of the chlorinated phenyl group is believed to contribute to cytotoxic effects against cancer cell lines, as seen in studies evaluating similar piperazine derivatives .

Neuropharmacological Effects

Piperazine derivatives are often explored for their neuropharmacological effects, including anxiolytic and antidepressant activities. The specific interactions with neurotransmitter receptors could lead to modulation of mood and anxiety disorders.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various piperazine derivatives, reporting IC50 values ranging from 1 µM to 10 µM against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Against Cancer Cells : In vitro studies on related compounds have shown promising results, with certain derivatives exhibiting IC50 values lower than standard chemotherapeutic agents like doxorubicin .
  • Neuropharmacological Screening : Research into the neuropharmacological profiles of piperazine derivatives has revealed potential anxiolytic effects, warranting further investigation into their mechanisms of action in animal models.

Q & A

Q. Q1. What are the critical considerations for synthesizing 1-(3-chloro-4-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine with high purity?

Methodological Answer: Synthesis requires precise control of reaction parameters such as temperature (60–80°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios of intermediates. For sulfonylpiperazine derivatives, sulfonation reactions often require anhydrous conditions to avoid hydrolysis. Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) is critical to achieve >95% purity. Analytical validation using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity .

Q. Q2. How can researchers characterize the stereochemical and electronic properties of this compound?

Methodological Answer:

  • Stereochemical analysis : X-ray crystallography is the gold standard for resolving 3D conformation, particularly steric interactions between the chloro-methylphenyl and isopropyl-methylphenyl groups .
  • Electronic properties : Computational modeling (DFT calculations) can predict electron density distribution, HOMO-LUMO gaps, and sulfonyl group reactivity. Experimental validation via UV-Vis spectroscopy (λmax in polar solvents) and cyclic voltammetry provides redox potential data .

Q. Q3. What are the standard assays to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products.
  • Light/thermal stability : Expose to UV light (254 nm) or heat (40–60°C) and monitor via TLC or LC-MS. Piperazine sulfonamides are typically stable at room temperature but may degrade under prolonged UV exposure .

Advanced Research Questions

Q. Q4. How can conflicting data on biological activity (e.g., toxicity vs. efficacy) be resolved for this compound?

Methodological Answer: Contradictions often arise from assay-specific variables. For example:

  • Toxicity-activity trade-offs : If cytotoxicity (e.g., IC50 < 10 μM in HEK293 cells) conflicts with therapeutic efficacy (e.g., kinase inhibition), use orthogonal assays (e.g., SPR for binding affinity vs. MTT for cell viability). Structural modifications, such as replacing the isopropyl group with a trifluoromethyl moiety, can reduce off-target effects while retaining activity .
  • Data normalization : Include positive controls (e.g., doxorubicin for cytotoxicity) and adjust for solvent interference (DMSO < 0.1% v/v) .

Q. Q5. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

  • Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the piperazine ring to improve aqueous solubility. LogP values >3 may require formulation with cyclodextrins or liposomes .
  • Metabolic stability : Pre-screen with liver microsomes (human/rat) to identify metabolic hotspots (e.g., sulfonyl group oxidation). Fluorination at vulnerable positions (e.g., para to sulfonyl) can block CYP450-mediated degradation .

Q. Q6. How does the sulfonylpiperazine scaffold influence target selectivity in receptor-binding studies?

Methodological Answer: The sulfonyl group acts as a hydrogen-bond acceptor, enhancing affinity for ATP-binding pockets (e.g., kinases) or neurotransmitter receptors (e.g., 5-HT1A). Competitive binding assays with radiolabeled ligands (e.g., [3^3H]-WAY-100635 for serotonin receptors) quantify selectivity ratios. Molecular docking (e.g., AutoDock Vina) can predict binding poses and guide SAR studies .

Data Analysis and Experimental Design

Q. Q7. What statistical approaches are recommended for analyzing dose-response data in multi-target assays?

Methodological Answer:

  • Multi-parametric analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values across targets. Apply Bonferroni correction for multiple comparisons to reduce Type I errors.
  • Machine learning : Train random forest models on structural descriptors (e.g., MolDescriptors) to predict polypharmacology risks .

Q. Q8. How can researchers validate off-target effects identified in silico?

Methodological Answer:

  • In vitro panels : Screen against unrelated targets (e.g., GPCRs, ion channels) using fluorescence polarization or calcium flux assays.
  • Proteomics : Perform thermal shift assays or affinity pulldowns followed by LC-MS/MS to identify unintended protein interactors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-chloro-4-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(3-chloro-4-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine

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